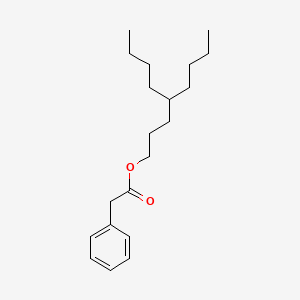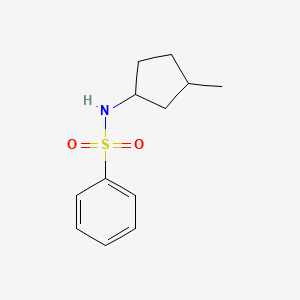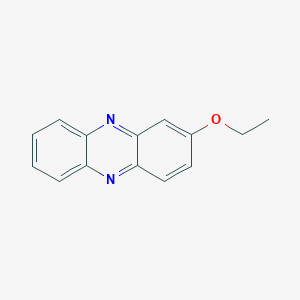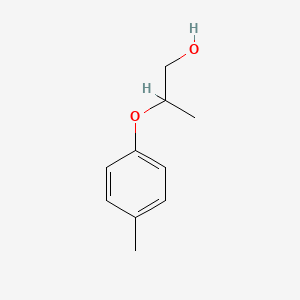![molecular formula C20H24O4 B14729740 [(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate CAS No. 5437-94-5](/img/structure/B14729740.png)
[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzodioxole ring, a cyclopropane ring, and multiple alkenyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps, including the formation of the benzodioxole ring, the cyclopropane ring, and the alkenyl groups. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Cyclopropanation: The cyclopropane ring can be introduced using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used.
Alkenyl Group Introduction: The alkenyl groups can be introduced through Wittig or Horner-Wadsworth-Emmons reactions, using appropriate phosphonium or phosphonate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkenyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide or organolithium reagents in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted alkenes or cyclopropanes.
Applications De Recherche Scientifique
[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which [(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with biological targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate: shares similarities with other compounds containing benzodioxole and cyclopropane rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of both benzodioxole and cyclopropane rings, along with multiple alkenyl groups, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
5437-94-5 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H24O4/c1-13(2)10-15-18(20(15,3)4)19(21)22-9-5-6-14-7-8-16-17(11-14)24-12-23-16/h5-8,10-11,15,18H,9,12H2,1-4H3/b6-5- |
Clé InChI |
URWLGILKUJFTEN-WAYWQWQTSA-N |
SMILES isomérique |
CC(=CC1C(C1(C)C)C(=O)OC/C=C\C2=CC3=C(C=C2)OCO3)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC=CC2=CC3=C(C=C2)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



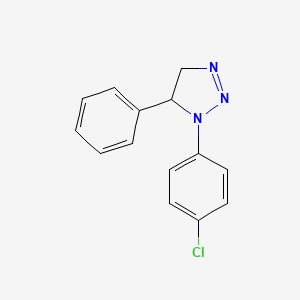
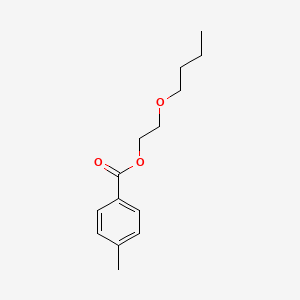
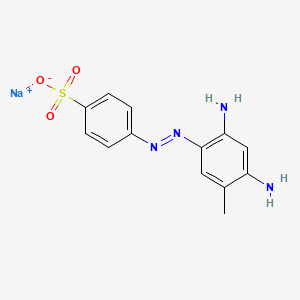
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)

![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
